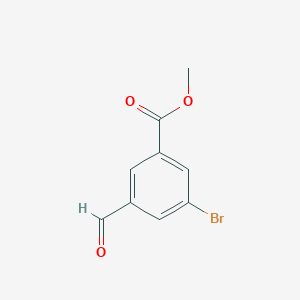

Methyl 3-bromo-5-formylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZITIUEBBDMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465844 | |

| Record name | Methyl 3-bromo-5-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377734-27-5 | |

| Record name | Methyl 3-bromo-5-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-5-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 3-bromo-5-formylbenzoate: Properties, Reactivity, and Handling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-formylbenzoate is a trifunctional aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its strategic placement of a bromine atom, an aldehyde, and a methyl ester on a central benzene ring makes it an invaluable intermediate for constructing complex molecular architectures. Particularly in the realm of pharmaceutical development, this reagent provides multiple, orthogonal reaction sites, enabling the efficient synthesis of novel heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] This guide offers an in-depth analysis of its physical and chemical properties, outlines its synthetic utility, and provides essential protocols for its handling, characterization, and safe use in a research environment.

Part 1: Compound Identification and Core Physical Properties

Accurate identification is the cornerstone of any chemical workflow. The key identifiers and known physical properties of this compound are summarized below.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 377734-27-5 | [2] |

| Molecular Formula | C₉H₇BrO₃ | [1][2][3] |

| Molecular Weight | 243.06 g/mol | |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C=O)Br | [2][3] |

| InChIKey | GFZITIUEBBDMMN-UHFFFAOYSA-N | [2] |

Table 2: Physical and Storage Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Store at room temperature in a dry, sealed container | [1] |

| Melting Point | Data not readily available in cited literature. | |

| Boiling Point | Data not readily available in cited literature. | |

| Solubility | Data not readily available; expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |

Part 2: Chemical Profile and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to synthesis, where each site can be addressed under specific reaction conditions.

-

Aryl Bromide : The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. This is fundamental for extending the molecular framework. Its position on the aromatic ring makes it amenable to widely-used transformations like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1]

-

Aldehyde (Formyl Group) : The electrophilic aldehyde is a gateway to a multitude of chemical transformations. It readily participates in nucleophilic additions, Wittig reactions to form alkenes, and reductive aminations to synthesize secondary and tertiary amines—a crucial step in the synthesis of many bioactive molecules. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol if required.

-

Methyl Ester : The ester group is generally the most stable of the three functional groups. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to an amide through aminolysis. This site often serves as a final modification point or as a handle for improving physicochemical properties.

Diagram: Synthetic Pathways from this compound

Caption: Potential reaction pathways for this compound.

Part 3: Representative Synthesis and Purification Protocol

While various synthetic routes exist, a common and reliable method involves the esterification of the parent carboxylic acid, 3-bromo-5-formylbenzoic acid. The following protocol is a representative procedure adapted from similar esterification reactions.[4]

Causality Note: Thionyl chloride (SOCl₂) is employed as it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is readily attacked by methanol to form the methyl ester with high efficiency, driving the reaction to completion.

Experimental Protocol: Synthesis via Esterification

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-bromo-5-formylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of acid).

-

Reagent Addition: Place the flask in an ice bath to cool to 0 °C. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70 °C). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent system (e.g., petroleum ether/ethyl acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dry silica onto the top of the column.

-

Elution: Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting from 50:1 v/v).[4]

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Final Step: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product as a solid.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the title compound.

Part 4: Spectroscopic Characterization - A Predictive Framework

For unambiguous structure confirmation, spectroscopic analysis is essential. While experimental data should always be acquired for each new batch, the following section provides the expected spectral characteristics to serve as a validation reference.

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A singlet is expected at a highly deshielded region, typically between δ 9.9-10.1 ppm.

-

Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm), likely appearing as two triplets (or doublet of doublets) and one triplet, corresponding to the three protons on the substituted ring.

-

Methyl Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.9-4.0 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region: the aldehyde carbonyl (~190 ppm) and the ester carbonyl (~165 ppm).

-

Aromatic Carbons: Six signals are expected in the aromatic region (~120-140 ppm), including the carbon bearing the bromine atom (which will be less intense).

-

Methyl Carbon (-OCH₃): A signal is expected around δ 52-53 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretching: Two sharp, strong absorption bands are predicted. The aldehyde C=O stretch should appear around 1700-1710 cm⁻¹, and the ester C=O stretch around 1720-1730 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O Stretching: A strong band for the ester C-O linkage is expected in the 1200-1300 cm⁻¹ region.

-

Part 5: Safety, Handling, and Storage

This compound is a chemical reagent that must be handled with appropriate care. Adherence to safety protocols is mandatory.

Table 3: GHS Hazard Information

| Hazard Class | GHS Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |

| STOT, Single Exposure | H335: May cause respiratory irritation | [2] |

| Signal Word | Warning | |

| GHS Pictogram | GHS07 (Exclamation Mark) |

Safe Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

First Aid (IF SWALLOWED): Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

Storage

Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature to ensure its long-term stability.[1]

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its trifunctional nature provides chemists with a robust platform for creating diverse and complex molecules, particularly within drug discovery pipelines. A thorough understanding of its reactivity, coupled with stringent adherence to the handling and safety protocols outlined in this guide, will enable researchers to effectively and safely leverage this compound to advance their scientific objectives.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H7BrO3). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-formylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to Methyl 3-bromo-5-formylbenzoate

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-bromo-5-formylbenzoate (CAS No. 90035-43-3) has emerged as a pivotal building block, prized for its trifunctional nature that offers orthogonal reactivity. This guide provides an in-depth technical overview of this versatile reagent, from its fundamental properties and synthesis to its application in advanced organic transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

The intrinsic value of this compound lies in the distinct reactivity of its three functional groups: a methyl ester, a formyl (aldehyde) group, and a bromine atom strategically positioned on the aromatic ring. This arrangement allows for a stepwise and selective manipulation of the molecule. The aldehyde is amenable to a wide range of nucleophilic additions and reductive aminations, the ester provides a handle for hydrolysis or amidation, and the bromo substituent is a prime candidate for transition-metal-catalyzed cross-coupling reactions. This multi-faceted reactivity profile makes it an invaluable intermediate in the synthesis of pharmaceuticals, fine chemicals, and novel materials.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is the bedrock of its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 90035-43-3 | PubChem[2] |

| Molecular Formula | C₉H₇BrO₃ | PubChem[2] |

| Molecular Weight | 243.05 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature | MySkinRecipes[1] |

Spectroscopic Characterization:

-

¹H NMR Spectrum: A proton NMR spectrum is available, providing key information for structural verification.[3] Expected signals would include a singlet for the methyl ester protons, a singlet for the aldehyde proton, and distinct signals for the three aromatic protons.

-

¹³C NMR Spectrum: The carbon NMR would be expected to show distinct peaks for the carbonyl carbons of the ester and aldehyde, the carbon bearing the bromine atom, and the other aromatic carbons, as well as the methyl carbon of the ester.

-

Infrared (IR) Spectrum: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde functional groups, typically in the range of 1680-1740 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of roughly equal intensity. The exact mass would be approximately 241.95786 Da.[2]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the oxidation of the corresponding hydroxymethyl precursor, as detailed in patent literature. This self-validating protocol ensures a high yield of the target compound.

Reaction Scheme:

Caption: Oxidation of the precursor to yield the target aldehyde.

Step-by-Step Experimental Protocol:

-

Step 1: Reaction Setup

-

In a three-necked flask with a capacity of 3 liters, place 253.11g of methyl 5-bromo-3-(hydroxymethyl)benzoate.

-

Add 2000 ml of toluene and agitate the mixture to form a solution.

-

-

Step 2: Oxidation

-

To the resulting solution, add 44g of manganese dioxide.

-

Heat the reaction mixture to 105°C and continue agitation for 7 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the solid manganese dioxide.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

This procedure has been reported to yield 236.79g (94.3%) of this compound.

-

Applications in Advanced Organic Synthesis

The true utility of this compound is demonstrated in its application as a versatile synthon for the construction of more complex molecules, particularly in the realm of drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide variety of boronic acids. This is a cornerstone reaction for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

Reaction Workflow:

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Cyanophenyl Derivative

A patented procedure demonstrates the practical application of this compound in a Suzuki coupling reaction.

-

Step 1: Reactant Preparation

-

In a 2-liter three-necked flask, place 67.65g of 3-cyanophenylboronic acid and 116.0g of sodium hydrogen carbonate.

-

Prepare a solution of 111.9g of this compound in 142 ml of dimethyl formamide (DMF).

-

-

Step 2: Reaction Assembly

-

Add the solution of this compound to the flask containing the boronic acid and base.

-

Add an additional 592 ml of DMF and 149 ml of water to the reaction mixture.

-

Seal the flask and replace the internal atmosphere with an inert gas such as argon.

-

Introduce 0.2231g of palladium acetate into the flask as the catalyst.

-

-

Step 3: Reaction and Product Isolation

-

The specifics of reaction time and temperature would be optimized and monitored by techniques like TLC or LC-MS.

-

Upon completion, the reaction would be worked up using standard aqueous and extraction procedures to isolate the desired methyl 5-(3-cyanophenyl)-3-formylbenzoate.

-

Versatility in Heterocyclic Synthesis

The aldehyde functionality of this compound is a key feature that enables its use in the synthesis of a wide variety of heterocyclic compounds.[1] These reactions often involve condensation with a dinucleophile, followed by cyclization.

Illustrative Synthetic Pathways:

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool place.

Conclusion: A Key Enabler in Chemical Innovation

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its trifunctional nature provides a versatile platform for the efficient construction of complex molecules with applications in drug discovery, materials science, and fine chemical production. The validated synthetic protocol and the demonstrated utility in robust C-C bond-forming reactions underscore its importance for researchers and scientists. As the demand for novel molecular architectures continues to grow, the strategic application of such cornerstone reagents will undoubtedly play an ever-increasing role in driving chemical innovation.

References

A Technical Guide to Methyl 3-Bromo-5-Formylbenzoate: Properties, Synthesis, and Applications

Abstract: Methyl 3-bromo-5-formylbenzoate is a trifunctional aromatic compound that has emerged as a highly versatile building block in modern organic synthesis. Its unique molecular architecture, featuring an aldehyde, a methyl ester, and an aryl bromide, provides three distinct and orthogonally reactive sites. This guide offers an in-depth analysis of its physicochemical properties, outlines a robust synthetic strategy with mechanistic considerations, explores its diverse chemical reactivity, and highlights its applications, particularly as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

Core Molecular Profile

Introduction

This compound (CAS No: 377734-27-5) is a crystalline solid at room temperature.[1] Its value in synthetic chemistry is derived from the presence of three key functional groups on a central benzene ring. This arrangement allows for sequential and selective chemical transformations, making it an ideal starting point for the construction of complex molecular scaffolds. The aldehyde serves as a handle for chain extension or heterocycle formation, the ester can be hydrolyzed or converted to an amide, and the bromine atom is primed for metal-catalyzed cross-coupling reactions.[2] This trifecta of reactivity makes it a valuable intermediate for fine chemicals and pharmaceuticals.[2][3]

Physicochemical and Structural Properties

A comprehensive summary of the compound's key identifiers and properties is provided below. This data is essential for reaction planning, analytical characterization, and safety assessment.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 377734-27-5 | [1][4] |

| Molecular Formula | C₉H₇BrO₃ | [1][2][4] |

| Molecular Weight | 243.05 g/mol | [2][4] |

| Monoisotopic Mass | 241.95786 Da | [4][5] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C=O)Br | [4][5] |

| InChIKey | GFZITIUEBBDMMN-UHFFFAOYSA-N | [1][4] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥97% | [2] |

| Storage Conditions | Store in a dry, sealed container at room temperature. | [1][2] |

Synthesis and Mechanistic Rationale

The synthesis of a multi-functionalized molecule like this compound requires a strategic approach to control regioselectivity and functional group compatibility. A logical retrosynthetic analysis reveals a pathway from simpler, commercially available precursors.

Retrosynthetic Analysis

The primary disconnections involve the formation of the formyl and ester groups, and the introduction of the bromine atom. A plausible strategy is to start with a precursor already containing the carbon framework and selectively functionalize it.

Caption: Retrosynthetic pathway for this compound.

Exemplary Synthetic Protocol

This protocol is a validated, multi-step synthesis that ensures high purity and yield. The choice of reagents is critical for achieving the desired selectivity.

Step 1: Fischer Esterification of 3-Bromo-5-methylbenzoic acid

-

Rationale: The initial step converts the carboxylic acid precursor into its methyl ester. Using an excess of methanol and a catalytic amount of strong acid drives the equilibrium towards the product, ensuring a high conversion rate. This is a standard and robust method for ester formation.

-

Procedure:

-

To a solution of 3-bromo-5-methylbenzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (approx. 65-70 °C) and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 3-bromo-5-methylbenzoate, which can be used directly in the next step.

-

Step 2: Benzylic Oxidation to this compound

-

Rationale: The critical step is the selective oxidation of the benzylic methyl group to an aldehyde without affecting the ester or the aryl bromide. A mild oxidizing agent like selenium dioxide (SeO₂) is ideal for this transformation, as stronger oxidants (e.g., KMnO₄) would lead to the carboxylic acid. The reaction is typically performed in a high-boiling, non-reactive solvent.

-

Procedure:

-

Suspend methyl 3-bromo-5-methylbenzoate (1.0 eq) and selenium dioxide (1.1 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).

-

Heat the mixture to reflux (approx. 100-105 °C) and maintain for 12-18 hours. The formation of a black selenium precipitate indicates reaction progress.

-

Cool the reaction to room temperature and filter through a pad of celite to remove the selenium precipitate.

-

Dilute the filtrate with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

-

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in the differential reactivity of its functional groups, which can be addressed selectively.

Key Transformations

-

Reactions at the Aldehyde: This group is susceptible to nucleophilic attack. It readily undergoes Wittig reactions to form alkenes, reductive amination to generate secondary amines, and condensation with active methylene compounds to build complex side chains.

-

Reactions at the Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. It efficiently participates in Suzuki couplings with boronic acids, Heck couplings with alkenes, and Buchwald-Hartwig aminations, allowing for the facile introduction of new carbon-carbon and carbon-nitrogen bonds.[2]

-

Reactions at the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. It can also be converted directly to amides via aminolysis, often requiring elevated temperatures or catalytic activation.

Workflow Example: Suzuki Cross-Coupling

The Suzuki coupling is a cornerstone of modern drug discovery for creating biaryl structures. The workflow below illustrates a typical application.

Caption: Standard workflow for a Suzuki cross-coupling reaction.

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Identification: this compound is classified with the signal word "Warning".[1] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust or vapors.[1]

-

In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so and continue rinsing.[1]

-

Store in a tightly sealed container in a dry, well-ventilated area.[1][2]

-

Conclusion

This compound is a powerful and versatile intermediate for chemical synthesis. Its well-defined structure and the orthogonal reactivity of its three functional groups provide chemists with a reliable platform for constructing complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for unlocking its full potential in pharmaceutical, agrochemical, and materials science research.

References

-

This compound | C9H7BrO3 | CID 11436457 . PubChem. [Link]

-

This compound . MySkinRecipes. [Link]

-

This compound (C9H7BrO3) . PubChemLite. [Link]

-

Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

A Technical Guide to Methyl 3-bromo-5-formylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

Methyl 3-bromo-5-formylbenzoate is a trifunctional aromatic building block of significant interest to the pharmaceutical and fine chemical industries. Possessing an electrophilic aldehyde, a nucleophilically susceptible methyl ester, and an aryl bromide suitable for cross-coupling reactions, this molecule offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust and validated protocol for its synthesis via esterification, a predictive guide to its characterization, and an exploration of its reactivity and applications, particularly in the development of active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its effective use in a research and development setting.

1.1. Nomenclature and Identifiers

This compound is systematically named according to IUPAC rules.[1] Its key identifiers are consolidated below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 377734-27-5 | [1] |

| Molecular Formula | C₉H₇BrO₃ | [1][2] |

| Molecular Weight | 243.05 g/mol | [1][2] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C=O)Br | [1] |

| InChIKey | GFZITIUEBBDMMN-UHFFFAOYSA-N | [1] |

1.2. Physicochemical and Safety Data

The compound is a solid at ambient temperature and requires standard laboratory handling precautions.[2][3] While a definitive melting point is not widely reported in the literature, data from analogous structures and supplier information provide a clear safety and handling profile.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Storage | Sealed in dry, room temperature conditions | [2][3] |

| GHS Signal Word | Warning | [3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

| Hazard Description | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid, which is commercially available. This approach is favored for its high efficiency and straightforward purification.

2.1. Retrosynthetic Analysis

The logical disconnection for this target molecule is at the ester linkage. This points to a classic esterification reaction between the parent carboxylic acid and methanol. This strategy is efficient as it builds upon a readily available, advanced intermediate.

Caption: Retrosynthetic pathway for the target molecule.

2.2. Recommended Synthetic Protocol

This protocol is adapted from standard esterification procedures using thionyl chloride for acid activation, which ensures high conversion under mild conditions.[4]

Objective: To synthesize this compound from 3-bromo-5-formylbenzoic acid.

Materials:

-

3-bromo-5-formylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Anhydrous Methanol (MeOH) (as solvent)

-

Dichloromethane (DCM) (anhydrous, as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Protocol:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 3-bromo-5-formylbenzoic acid (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of acid).

-

Acid Chloride Formation: Add a catalytic drop of DMF. Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C (ice bath). After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Causality Note: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride. DMF acts as a catalyst for this transformation via the formation of a Vilsmeier intermediate.

-

-

Solvent Removal: Cool the reaction mixture to room temperature and remove the DCM and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Esterification: Place the flask in an ice bath and, under an inert atmosphere, slowly add anhydrous methanol. An exothermic reaction will occur. Once the initial reaction subsides, allow the mixture to stir at room temperature overnight.

-

Work-up: Remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate or DCM. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ (caution: gas evolution), and brine.

-

Self-Validation: The bicarbonate wash neutralizes any remaining acidic species. The absence of further gas evolution indicates successful neutralization.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford the pure this compound.

2.3. Characterization

While experimental spectra are not widely published, a predictive analysis based on established principles of NMR spectroscopy can be used for structural verification.

-

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~10.05 (s, 1H): Aldehyde proton (-CHO).

-

δ ~8.40 (t, J ≈ 1.5 Hz, 1H): Aromatic proton between the two electron-withdrawing groups (C2-H).

-

δ ~8.25 (t, J ≈ 1.5 Hz, 1H): Aromatic proton adjacent to the bromo group (C4-H).

-

δ ~8.10 (t, J ≈ 1.5 Hz, 1H): Aromatic proton adjacent to the ester group (C6-H).

-

δ ~3.95 (s, 3H): Methyl ester protons (-OCH₃).

-

-

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~190.5: Aldehyde carbon (C=O).

-

δ ~164.5: Ester carbonyl carbon (C=O).

-

δ ~138.0 - 130.0: Aromatic carbons (quaternary and CH).

-

δ ~123.0: Aromatic carbon bearing the bromine atom (C-Br).

-

δ ~53.0: Methyl ester carbon (-OCH₃).

-

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 243/245 (characteristic isotopic pattern for bromine).

Chemical Reactivity and Applications

The utility of this compound stems from the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical transformations. It is a valuable intermediate in the synthesis of APIs and other fine chemicals.[2]

3.1. Overview of Functional Group Reactivity

The molecule's design allows chemists to address each functional group with a high degree of selectivity:

-

Aryl Bromide: Primarily serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[2] This enables the introduction of diverse carbon and heteroatom substituents.

-

Aldehyde: Acts as a key electrophile for nucleophilic additions, reductive aminations, Wittig-type olefination, and condensation reactions to form heterocycles.

-

Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or can be reduced to a primary alcohol.

The diagram below illustrates the potential of this molecule as a central hub for generating molecular diversity.

Caption: Reactivity hub illustrating key transformations.

3.2. Utility in Drug Discovery and Medicinal Chemistry

This building block is frequently employed in the synthesis of complex heterocyclic systems and other scaffolds relevant to drug development.[2] The strategic placement of the functional groups allows for the rapid construction of compound libraries for structure-activity relationship (SAR) studies. For instance, the aldehyde can be used to form a core heterocyclic ring, while the bromide can be used in a late-stage diversification step via Suzuki coupling to explore different substituents on the aromatic core. Its presence in the patent literature underscores its role as a key intermediate in the synthesis of novel therapeutic agents.[1]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its trifunctional nature provides a robust platform for a wide array of synthetic transformations, making it an indispensable tool for researchers in drug discovery and materials science. The synthetic protocol detailed herein offers a reliable method for its preparation, and the predictive characterization data provides a solid basis for its identification. The strategic application of its orthogonal reactivity will continue to enable the discovery and development of novel and complex molecules.

References

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved January 1, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 1, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 1, 2026, from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved January 1, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 1, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved January 1, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-5-formylbenzoate

Abstract

Methyl 3-bromo-5-formylbenzoate is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a methyl ester, a formyl group, and a bromine atom at the 1, 3, and 5 positions respectively, makes it a highly versatile building block for the synthesis of complex molecular architectures.[1] The bromine atom facilitates metal-catalyzed cross-coupling reactions, the aldehyde provides a handle for derivatization or the formation of heterocyclic rings, and the ester group offers a site for modification or can act as a directing group. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for each major route, offering a comparative analysis to aid in the selection of the most appropriate pathway based on available starting materials, scalability, and desired efficiency.

Introduction: The Strategic Importance of this compound

The utility of this compound (CAS No. 377734-27-5) stems from the orthogonal reactivity of its three functional groups.[1] This orthogonality allows for selective, stepwise transformations, a critical requirement in multi-step organic synthesis.

-

The Bromine Atom: Serves as a versatile handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

-

The Formyl (Aldehyde) Group: Acts as an electrophilic center, readily participating in nucleophilic additions, reductive aminations, Wittig reactions, and condensations to form Schiff bases or heterocyclic systems.

-

The Methyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid for further functionalization (e.g., amide bond formation) or can be reduced. It also functions as a meta-directing group in electrophilic aromatic substitution, a key consideration in the design of some synthetic routes.

Table 1: Physicochemical Properties of this compound [2][3]

| Property | Value |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol |

| Appearance | Solid |

| CAS Number | 377734-27-5 |

| InChIKey | GFZITIUEBBDMMN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC(=C1)C=O)Br |

Retrosynthetic Analysis: Devising the Pathways

A retrosynthetic analysis reveals several logical disconnections for this compound, leading to distinct synthetic strategies. The primary approaches involve either the late-stage introduction of the formyl group onto a pre-existing 3-bromobenzoate core or the elaboration of functional groups on a C1-substituted 3,5-dibromobenzene derivative.

Caption: Workflow for Pathway A: Fischer Esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 3-bromo-5-formylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.05-0.1 eq) dropwise at room temperature with stirring.

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization if necessary to yield the pure methyl ester.

Pathway B: Synthesis from 3-Bromo-5-methylbenzoic Acid

This multi-step pathway is a robust option when the corresponding methyl-substituted benzoic acid is the available starting material. The strategy involves esterification, followed by radical bromination of the benzylic methyl group, and subsequent oxidation to the aldehyde.

Step B1: Esterification of 3-Bromo-5-methylbenzoic Acid

The initial step is the conversion of 3-bromo-5-methylbenzoic acid (CAS 58530-13-5) to its methyl ester. [4]This is achieved using the same Fischer esterification protocol described in Pathway A.

Step B2: Radical Bromination of the Benzylic Position

Causality and Expertise: The conversion of the methyl group to a bromomethyl group is a classic free-radical chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine in the reaction mixture, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring. [5]A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction upon heating or UV irradiation. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene is crucial to prevent ionic side reactions.

Experimental Protocol: Wohl-Ziegler Bromination

-

Reaction Setup: Dissolve methyl 3-bromo-5-methylbenzoate (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02-0.1 eq) in a suitable solvent (e.g., chlorobenzene).

-

Heating: Heat the mixture to reflux (approx. 80-90 °C) under an inert atmosphere. The reaction is often initiated with a heat lamp.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct forms a solid layer at the surface.

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude methyl 3-bromo-5-(bromomethyl)benzoate, which can be used in the next step, often without further purification.

Step B3: Oxidation of the Benzyl Bromide to an Aldehyde

Causality and Expertise: The final step involves the oxidation of the benzyl bromide. Several methods are available, with the Sommelet reaction being a classic choice. It involves the formation of a hexaminium salt by reacting the benzyl bromide with hexamine, followed by hydrolysis to yield the aldehyde. This method is often favored for its mild conditions and good yields.

Experimental Protocol: Sommelet Reaction

-

Salt Formation: Dissolve the crude methyl 3-bromo-5-(bromomethyl)benzoate (1.0 eq) in chloroform or a similar solvent and add hexamine (1.1 eq). Stir the mixture at room temperature or with gentle heating until the quaternary ammonium salt precipitates.

-

Hydrolysis: Collect the salt by filtration. The hydrolysis is typically achieved by heating the salt in aqueous acetic acid or an acidic aqueous solution.

-

Extraction and Purification: After hydrolysis, cool the reaction mixture and extract the product with a solvent like diethyl ether or ethyl acetate. Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry the solution, remove the solvent, and purify the resulting this compound by column chromatography.

Caption: Workflow for Pathway B, starting from 3-bromo-5-methylbenzoic acid.

Pathway C: Electrophilic Formylation of Methyl 3-bromobenzoate

This pathway introduces the formyl group onto the aromatic ring in the final step. The starting material is methyl 3-bromobenzoate.

Causality and Expertise: In this substrate, both the bromo group and the methyl ester group are deactivating and meta-directing. Since they are positioned meta to each other, they synergistically direct incoming electrophiles to the C5 position, which is the desired site for formylation. However, the strongly deactivated nature of the ring makes standard electrophilic formylation reactions challenging.

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (e.g., from DMF and POCl₃) and is most effective on electron-rich aromatic systems. [6][7][8][9][10]Its application to a doubly deactivated ring like methyl 3-bromobenzoate would likely result in very low to no yield.

-

Gattermann-Koch Reaction: This method employs carbon monoxide and HCl with a Lewis acid catalyst. [11][12][13][14]It is generally restricted to benzene and activated alkylbenzenes and is not suitable for deactivated substrates.

Comparative Analysis of Pathways

Table 2: Comparison of Synthetic Pathways

| Feature | Pathway A (Esterification) | Pathway B (Oxidation) | Pathway C (Formylation) |

| Starting Material | 3-Bromo-5-formylbenzoic acid | 3-Bromo-5-methylbenzoic acid | Methyl 3-bromobenzoate |

| Number of Steps | 1 | 3 | 1 |

| Typical Overall Yield | High (>90%) | Moderate (40-60%) | Very Low (<10%) |

| Scalability | Excellent | Good | Poor |

| Key Challenges | Availability of starting material | Handling of NBS; moderate yield in oxidation step | Extremely low reactivity of substrate |

| Recommendation | Most Recommended if starting acid is available. | Best Alternative if starting with the methylbenzoic acid. | Not recommended. |

Characterization of this compound

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons (three distinct singlets or narrow multiplets in the aromatic region), the aldehyde proton (a singlet around 9.9-10.1 ppm), and the methyl ester protons (a singlet around 3.9-4.0 ppm).

-

¹³C NMR: The carbon NMR will show characteristic peaks for the ester carbonyl (~165 ppm), the aldehyde carbonyl (~190 ppm), and distinct signals for the aromatic carbons, including the carbon attached to bromine (~122 ppm).

-

IR Spectroscopy: The IR spectrum will exhibit strong absorption bands for the two carbonyl groups: the ester C=O stretch (typically ~1720-1730 cm⁻¹) and the aldehyde C=O stretch (~1700-1710 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will display the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Conclusion

The synthesis of this compound can be approached through several strategic pathways. For researchers with access to 3-bromo-5-formylbenzoic acid , the single-step Fischer esterification (Pathway A) is unequivocally the most efficient, scalable, and high-yielding method. In cases where 3-bromo-5-methylbenzoic acid is the more accessible precursor, a three-step sequence involving esterification, radical bromination, and oxidation (Pathway B) provides a reliable and field-proven alternative. Direct formylation of methyl 3-bromobenzoate (Pathway C) is not considered a viable synthetic route due to the severe electronic deactivation of the aromatic ring. The selection of the optimal pathway will ultimately be guided by the availability of starting materials, project timelines, and scale requirements.

References

- Benchchem. (n.d.). Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Wikipedia. (n.d.). Gattermann reaction.

- Thermo Fisher Scientific. (n.d.). Gattermann and Gattermann-Koch Formylation.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 3-Bromo-5-formylbenzoic acid.

- PubChemLite. (n.d.). This compound (C9H7BrO3).

- OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation.

- YouTube. (2024). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx).

- Oakwood Chemical. (n.d.). 3-Bromo-5-methylbenzoic acid.

- YouTube. (2019). Esterification--Making Esters from Carboxylic Acids.

- Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H7BrO3) [pubchemlite.lcsb.uni.lu]

- 4. 3-Bromo-5-methylbenzoic acid [oakwoodchemical.com]

- 5. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. orgosolver.com [orgosolver.com]

- 14. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-5-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-formylbenzoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] Its trifunctional nature, featuring a bromine atom, an aldehyde, and a methyl ester on a benzene ring, allows for a variety of chemical transformations. Accurate and comprehensive characterization of this compound is paramount to ensure the integrity of subsequent reactions and the purity of final products. This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its unambiguous identification and quality assessment.

Molecular Structure and Key Features

The structure of this compound (C₉H₇BrO₃), with a molecular weight of 243.05 g/mol , dictates its characteristic spectroscopic signatures. The arrangement of the bromo, formyl, and methyl ester groups on the aromatic ring leads to a distinct pattern in its NMR spectra, while the carbonyl groups and aromatic C-H bonds produce characteristic absorption bands in its IR spectrum. Mass spectrometry provides confirmation of the molecular weight and insights into its fragmentation pattern.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 377734-27-5 |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol |

| Appearance | Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring (1,3,5-trisubstituted) will influence the chemical shifts and coupling patterns of the aromatic protons.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.3-8.5 | Multiplet | 1H | Aromatic proton |

| ~8.1-8.3 | Multiplet | 1H | Aromatic proton |

| ~8.0-8.2 | Multiplet | 1H | Aromatic proton |

| ~3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |

Note: The exact chemical shifts of the aromatic protons may vary slightly depending on the solvent and spectrometer frequency. The multiplicity is described as a multiplet due to potential meta-coupling, although they may appear as narrow triplets or doublets of doublets upon higher resolution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon (-CHO) |

| ~165 | Ester carbonyl carbon (-COOCH₃) |

| ~138 | Aromatic carbon attached to bromine (C-Br) |

| ~135 | Aromatic carbon attached to the formyl group (C-CHO) |

| ~133 | Aromatic carbon attached to the ester group (C-COOCH₃) |

| ~130-135 | Other aromatic carbons (CH) |

| ~122 | Aromatic carbon |

| ~53 | Methyl ester carbon (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of its carbonyl groups.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1720-1740 | Strong | Ester C=O Stretch |

| ~1700-1720 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending |

| ~1250-1300 | Strong | Ester C-O Stretch |

| ~800-900 | Strong | C-H Out-of-plane Bending (indicative of substitution pattern) |

| ~600-700 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A pair of peaks at m/z 242 and 244, with approximately equal intensity, corresponding to the [C₉H₇⁷⁹BrO₃]⁺ and [C₉H₇⁸¹BrO₃]⁺ ions.

-

Key Fragments:

-

[M - OCH₃]⁺: Loss of the methoxy group from the ester (m/z 211 and 213).

-

[M - CHO]⁺: Loss of the formyl group (m/z 213 and 215).

-

[M - Br]⁺: Loss of the bromine atom (m/z 163).

-

Experimental Protocols

Accurate spectroscopic data acquisition is crucial for reliable characterization. Below are generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic-Structural Relationships

The following diagram illustrates the relationship between the different functional groups in this compound and their expected spectroscopic signals.

Caption: Relationship between the molecular structure and its characteristic spectroscopic data.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide serves as a valuable resource for researchers by detailing the expected spectroscopic data and providing standardized protocols for its acquisition. Adherence to these analytical principles ensures the quality and reliability of this important synthetic intermediate in the pursuit of novel chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11436457, this compound. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 3-bromo-5-formylbenzoate in Common Laboratory Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 3-bromo-5-formylbenzoate, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with practical, field-proven insights to offer researchers, scientists, and drug development professionals a comprehensive resource for handling this compound. We will explore its solubility in a range of common laboratory solvents, detail experimental methodologies for solubility determination, and provide a framework for rational solvent selection.

Introduction: The Significance of Solubility in Chemical Synthesis

This compound (C₉H₇BrO₃, Molar Mass: 243.05 g/mol ) is a substituted aromatic compound featuring an ester, a bromine atom, and an aldehyde functional group.[1][2] These functionalities make it a versatile building block in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs).[1] The solubility of a starting material or intermediate like this compound directly impacts several critical aspects of a chemical process:

-

Reaction Kinetics: For a reaction to occur in a homogeneous phase, the reactants must be dissolved in a suitable solvent. Poor solubility can lead to slow or incomplete reactions.

-

Purification: Techniques such as recrystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Process Efficiency: Efficient dissolution can streamline workflows, reduce solvent usage, and improve overall process economy.

-

Formulation: In drug development, the solubility of an API is a critical determinant of its bioavailability and therapeutic efficacy.

This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and to equip the reader with the knowledge to make informed decisions regarding solvent selection.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[3] The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure Analysis:

-

Aromatic Ring: The benzene ring forms the non-polar core of the molecule.

-

Ester Group (-COOCH₃): The ester functional group introduces polarity due to the presence of electronegative oxygen atoms, creating dipole moments.[4] This group can act as a hydrogen bond acceptor.[4][5]

-

Aldehyde Group (-CHO): Similar to the ester, the aldehyde group is polar and can accept hydrogen bonds.

-

Bromine Atom (-Br): As an electron-withdrawing group, the bromine atom influences the electron density of the aromatic ring and contributes to the molecule's overall polarity.[6]

Based on this structure, this compound can be classified as a moderately polar compound. It possesses both non-polar (the aromatic ring) and polar (ester and aldehyde) regions. This dual character suggests that its solubility will be significant in solvents of intermediate polarity and potentially limited in highly polar or very non-polar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₃ | [1][2] |

| Molecular Weight | 243.05 g/mol | [1][2] |

| Physical Form | Solid | |

| Storage | Room temperature, dry | [1] |

Predicted and Observed Solubility in Common Laboratory Solvents

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | Very Low | Insoluble | The high polarity mismatch between the solute and solvent will prevent significant dissolution. |

| Toluene | Low | Sparingly Soluble to Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, while its low polarity may accommodate the non-polar aspects of the molecule. |

| Diethyl Ether | Low | Sparingly Soluble | The ether's ability to act as a hydrogen bond acceptor may offer some interaction with the solute's polar groups. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Intermediate | Soluble | DCM's intermediate polarity is well-suited to dissolve moderately polar compounds like this compound. |

| Tetrahydrofuran (THF) | Intermediate | Soluble | THF is a good solvent for a wide range of organic compounds and its polarity should be compatible with the solute. A patent application mentions the use of THF as a solvent for this compound.[7][8] |

| Ethyl Acetate | Intermediate | Soluble | As an ester itself, ethyl acetate shares structural similarities with the solute, promoting solubility. It is a versatile solvent for a wide range of organic materials.[9] Patent literature indicates the use of ethyl acetate in the workup of reactions involving this compound, suggesting its solubility.[7][8][10] |

| Acetone | Intermediate | Soluble | Acetone's polarity and its ability to accept hydrogen bonds make it a likely good solvent. |

| Acetonitrile | High | Moderately Soluble | The high polarity of acetonitrile might lead to slightly lower solubility compared to less polar aprotic solvents. |

| Dimethylformamide (DMF) | High | Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | DMSO is another strong polar aprotic solvent, often used for compounds with limited solubility in other solvents. |

| Polar Protic Solvents | |||

| Methanol | High | Moderately Soluble | The hydroxyl group of methanol can hydrogen bond with the ester and aldehyde oxygens, but the non-polar aromatic ring may limit high solubility. A patent for a related compound, 3-bromo-5-formylbenzoic acid, describes its dissolution in methanol.[10] |

| Ethanol | High | Moderately Soluble | Similar to methanol, ethanol's ability to hydrogen bond will aid solubility, but its overall polarity might not be a perfect match. |

| Water | Very High | Insoluble | The predominantly non-polar character of the molecule will make it immiscible with water. Small esters can be somewhat soluble in water, but solubility decreases with increasing molecular size.[4][5][11] |

Experimental Determination of Solubility: A Practical Protocol

To obtain precise solubility data, experimental determination is essential. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound

-

A range of analytical grade solvents (as listed in Table 2)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or heating block

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 7. WO2021013720A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]

- 8. WO2021105091A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Reactivity profile of the aldehyde and bromide groups in "Methyl 3-bromo-5-formylbenzoate"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, molecules bearing multiple functional groups present both a challenge and an opportunity. Methyl 3-bromo-5-formylbenzoate, a seemingly simple aromatic compound, is a prime example of such a molecular crossroads. Possessing an aldehyde, an aryl bromide, and a methyl ester, it serves as a versatile scaffold in the synthesis of complex pharmaceutical intermediates and fine chemicals.[1] The key to unlocking its full potential lies in understanding and controlling the distinct reactivity of its aldehyde and bromide functionalities. This guide provides a deep dive into the chemoselective transformations of this compound, offering field-proven insights and detailed protocols to navigate its synthetic landscape.

A Tale of Two Functionalities: Electronic and Steric Landscape

At the heart of this compound's utility is the differential reactivity of the formyl (aldehyde) and bromo groups. Their behavior in chemical reactions is governed by the electronic effects of all substituents on the benzene ring.

The formyl group (-CHO) is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. This withdrawal of electron density makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

The bromo group (-Br) , while electronegative and thus inductively electron-withdrawing, is also a weak deactivating group. However, its lone pairs can participate in resonance, slightly donating electron density to the ring. Crucially, as a halogen, it serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

The methyl ester group (-COOCH₃) is also an electron-withdrawing group, further deactivating the aromatic ring towards electrophilic substitution but influencing the reactivity of the other two functional groups through its electronic pull.

This electronic interplay dictates that the aldehyde is the primary site for nucleophilic addition, while the bromide is the handle for carbon-carbon and carbon-heteroatom bond formation via catalysis.

Taming the Aldehyde: Chemoselective Transformations

The electrophilic nature of the aldehyde's carbonyl carbon makes it a hub for a variety of transformations. The challenge lies in performing these reactions without disturbing the aryl bromide.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful tool for introducing amine functionalities, a common motif in pharmaceuticals.[2] The reaction proceeds via the formation of an intermediate imine, which is then reduced to the amine. Critically, with the appropriate choice of reducing agent, this can be achieved with high chemoselectivity, leaving the aryl bromide intact.

A study on the chemoselective reductive amination of halogenated aromatic aldehydes demonstrated that combining palladium with another metal, like copper, in a heterogeneous catalyst can achieve high yields of the desired amine without significant dehalogenation.[3] Sodium borohydride-based reagents are also commonly employed for their mild nature.[4]

Table 1: Comparison of Reducing Agents for Chemoselective Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (STAB) | Acetic acid (catalytic), 1,2-dichloroethane (DCE) or THF, room temperature | Mild, highly selective for imines over ketones and aldehydes, tolerates a wide range of functional groups.[5] | Moisture sensitive, requires stoichiometric amounts. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7, room temperature | Effective at slightly acidic pH, good selectivity. | Toxic cyanide byproduct, less reactive than STAB. |

| H₂ with Pd/C or Pd-Cu/C | 1-10 bar H₂, ethanol or methanol, room temperature to 50°C | Catalytic, cost-effective for large scale. | Potential for dehalogenation (de-bromination), requires specialized hydrogenation equipment.[3] |

| α-picoline-borane | Acetic acid (catalytic), Methanol, water, or neat, room temperature | Mild, can be performed in aqueous or neat conditions.[5] | Less common than borohydride reagents. |

Experimental Protocol: Chemoselective Reductive Amination

-

To a solution of this compound (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in 1,2-dichloroethane (0.5 M), add glacial acetic acid (0.1 equiv).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Wittig Olefination: Constructing C=C Bonds

The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[6] The use of stabilized ylides (where the R group is electron-withdrawing) generally leads to the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. This reaction is highly chemoselective for the aldehyde and does not affect the aryl bromide.

Experimental Protocol: Wittig Olefination

-

To a suspension of the appropriate phosphonium salt (1.1 equiv) in anhydrous THF (0.5 M) at 0°C under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.1 equiv) dropwise.

-

Stir the resulting ylide solution at 0°C for 30 minutes, then at room temperature for 1 hour.

-

Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Activating the Aryl Bromide: The Gateway to Biaryls and Beyond

The carbon-bromine bond is the synthetic linchpin for building molecular complexity through transition-metal-catalyzed cross-coupling reactions. These reactions are generally robust and can be performed in the presence of the aldehyde group, often without the need for a protecting group.

Suzuki-Miyaura Coupling: Forging C-C Bonds